Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate

Description

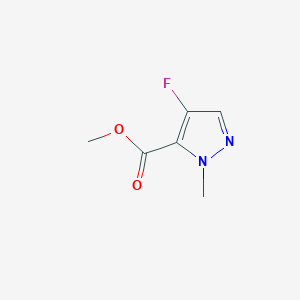

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative featuring a methyl ester group at position 5, a fluorine atom at position 4, and a methyl substituent on the pyrazole ring’s nitrogen at position 1 (Fig. 1).

Properties

Molecular Formula |

C6H7FN2O2 |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

methyl 4-fluoro-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C6H7FN2O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,1-2H3 |

InChI Key |

KFTUOESVWFANHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with fluorinating agents. For example, the compound can be prepared by reacting 1-methyl-3,5-dicarbonyl pyrazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole oxides .

Scientific Research Applications

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Biological Studies: It is used in studies to understand the biological activity of pyrazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Fluorine Position: The target compound’s fluorine at position 4 contrasts with analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where fluorine is on a phenyl ring.

- Ester vs. Acid Groups : Compared to 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the methyl ester in the target compound reduces polarity, improving lipid solubility for membrane permeability in drug design .

Physical and Chemical Properties

Melting Points and Solubility

- This compound: Specific data unavailable, but fluorine’s electronegativity likely increases melting point compared to non-fluorinated analogs.

- Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate : Hydrolysis to 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid yields a melting point of 136°C . The ethyl ester’s bulkier substituent may lower solubility in polar solvents vs. the target’s methyl ester.

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid : The trifluoromethyl group and carboxylic acid moiety enhance hydrophilicity, favoring aqueous solubility over ester derivatives .

Reactivity

- Ester Hydrolysis : Methyl esters (target) hydrolyze faster than ethyl analogs (e.g., compound in ) due to reduced steric hindrance and higher electrophilicity .

- Electrophilic Substitution: Fluorine at position 4 directs electrophiles to position 3 or 5, contrasting with non-fluorinated analogs where substituents may occupy these positions (e.g., phenyl groups in ) .

Crystallographic and Computational Insights

- Crystal Packing : While crystallographic data for the target compound is unavailable, SHELX refinement methods () have been applied to related pyrazoles. For example, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits intermolecular hydrogen bonding via aldehyde groups, whereas the target’s ester group may participate in weaker dipole interactions .

- Mercury CSD Analysis : Tools like Mercury () enable comparison of packing motifs. The target’s fluorine and methyl groups likely induce tighter packing than bulkier analogs (e.g., diphenyl derivatives) .

Biological Activity

Methyl 4-fluoro-1-methyl-1H-pyrazole-5-carboxylate is a synthetic organic compound that has gained attention in medicinal chemistry due to its promising biological activities. This article reviews its biological activity, focusing on antifungal and anti-inflammatory properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring structure with a fluorine atom at the 4-position and a methyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 174.15 g/mol. The presence of the fluorine atom is significant as it may enhance the compound's lipophilicity and biological activity compared to other analogs.

Antifungal Activity

Research suggests that this compound exhibits significant antifungal properties. The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for fungal metabolism. For instance, studies have shown that similar pyrazole derivatives can inhibit enzymes such as succinate dehydrogenase (SDH), which is essential for fungal respiration and energy production.

Table 1: Comparison of Antifungal Activities of Pyrazole Derivatives

| Compound Name | Structure Features | Antifungal Activity (IC50) |

|---|---|---|

| This compound | Fluorine at 4-position | TBD |

| Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Chlorine instead of fluorine | TBD |

| Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate | Chlorophenyl moiety | TBD |

The data presented in Table 1 indicates that slight modifications in the chemical structure can lead to significant variations in antifungal potency.

Anti-inflammatory Properties

In addition to antifungal activity, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study: Inhibition of COX Enzymes

In vitro studies have demonstrated that compounds structurally related to this compound can significantly inhibit COX-2 enzyme activity, leading to reduced production of pro-inflammatory mediators. For example, one study reported an IC50 value of approximately 0.95 µM for a closely related pyrazole derivative against COX-2, indicating strong anti-inflammatory potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies reveal how modifications to the pyrazole structure influence its pharmacological properties.

Key Findings from SAR Studies:

- Fluorine Substitution : The presence of fluorine at the 4-position enhances lipophilicity, potentially improving bioavailability.

- Methyl Group : The methyl group at the 1-position is essential for maintaining structural integrity and biological activity.

- Hydroxyl Groups : Incorporation of hydroxyl groups in related compounds has been shown to increase potency significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.